molecular formula C13H14ClF2N3O B2736465 3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1349718-79-1

3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B2736465
CAS No.: 1349718-79-1
M. Wt: 301.72
InChI Key: UUKCAAHQRNJSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 2,6-difluorophenyl group

Preparation Methods

The synthesis of 3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multiple steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can be compared with other similar compounds such as:

    3-(2,6-Difluorophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and phenyl group but may differ in other substituents.

    Piperidine derivatives: Compounds with a piperidine ring and various substituents can be compared to understand the impact of different functional groups on their properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O.ClH/c14-9-4-1-5-10(15)11(9)12-17-13(19-18-12)8-3-2-6-16-7-8;/h1,4-5,8,16H,2-3,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKCAAHQRNJSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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